molecular formula C12H15NO2 B13593152 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine

3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine

Cat. No.: B13593152
M. Wt: 205.25 g/mol
InChI Key: VZASRMMJWGUJGW-UHFFFAOYSA-N
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Description

3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine is a heterocyclic compound featuring a pyrrolidine ring (a five-membered secondary amine) linked via an ether oxygen atom to the 5-position of a 2,3-dihydrobenzofuran moiety. The dihydrobenzofuran component consists of a benzofuran ring system with a saturated furan ring, reducing aromaticity and introducing conformational flexibility. The ether linkage likely enhances polarity compared to alkyl-linked analogs, influencing solubility, pharmacokinetics, and binding affinity .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-5-yloxy)pyrrolidine

InChI

InChI=1S/C12H15NO2/c1-2-12-9(4-6-14-12)7-10(1)15-11-3-5-13-8-11/h1-2,7,11,13H,3-6,8H2

InChI Key

VZASRMMJWGUJGW-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1OC2=CC3=C(C=C2)OCC3

Origin of Product

United States

Preparation Methods

Preparation of (3R)-Pyrrolidin-3-ol Intermediate

  • Starting from (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid, decarboxylation is performed in a suitable solvent to yield (3R)-pyrrolidin-3-ol.
  • This step is crucial for establishing the pyrrolidine core with the correct stereochemistry.

Condensation with 2,3-Dihydro-5-(2-bromoethyl)benzofuran

  • The (3R)-pyrrolidin-3-ol is reacted with 2,3-dihydro-5-(2-bromoethyl)benzofuran under basic conditions to form (3R)-1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]pyrrolidin-3-ol.
  • Bases such as sodium hydride in hydrocarbon solvents (e.g., toluene) are preferred for this nucleophilic substitution.

Conversion to (3S)-3-Substituted Pyrrolidine Derivatives

  • The (3R)-pyrrolidin-3-ol derivative undergoes halogenation (e.g., with thionyl chloride) in the presence of catalytic N,N-dimethylformamide and chlorinated solvents to invert configuration and form (3S)-3-substituted derivatives such as 3-chloro or 3-tosyloxy pyrrolidines.
  • This SN2 reaction proceeds with inversion of stereochemistry and allows further functionalization.

Tosylation and Other Functional Group Modifications

  • The 3-hydroxy group of pyrrolidine can be converted to tosylate or mesylate derivatives to serve as good leaving groups for subsequent nucleophilic substitution.
  • Typical reagents include tosyl chloride or mesyl chloride in the presence of a base.

Final Ether Formation

  • The key step to obtain 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine is the nucleophilic substitution of the activated pyrrolidine intermediate with the 2,3-dihydrobenzofuran moiety, forming the ether linkage.
  • This step may be facilitated by using aprotic solvents such as N,N-dimethylformamide and controlled temperatures (35–50°C) for 2–5 hours.

Reaction Conditions and Solvent Systems

Step Reagents/Conditions Solvents Temperature Time Yield / Purity
Decarboxylation (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid Suitable solvent (not specified) Ambient Not specified High yield
Condensation with bromoethyl Sodium hydride base Toluene preferred Room temperature Several hours ~68% yield, 89% purity
Halogenation (SN2 inversion) Thionyl chloride + catalytic N,N-dimethylformamide Chlorinated solvents (e.g., DCM) 35–50°C 2–5 hours High purity (>99%)
Tosylation Tosyl chloride + base Suitable solvent 0°C to room temp 12–15 hours ~65% yield, 99.8% purity
Hydrolysis (if applicable) Lithium hydroxide Methanol Room temperature 5 hours Completion confirmed by TLC

Analytical Data and Purity

  • High-performance liquid chromatography (HPLC) analysis confirms purity levels exceeding 99% for key intermediates and final products.
  • X-ray powder diffraction (XRPD) data are used to confirm crystalline forms and polymorphs.
  • Reaction monitoring by thin-layer chromatography (TLC) ensures completion of steps like hydrolysis and substitution.

Advantages and Challenges in Preparation

Advantages:

  • Use of catalytic amounts of aprotic solvents and mild reaction temperatures improves safety and scalability.
  • Avoidance of highly toxic reagents like boron trifluoride enhances environmental compatibility.
  • The process is designed for industrial viability with good yields and high stereochemical purity.

Challenges:

  • Stereochemical inversion requires careful control to avoid racemization.
  • Formation of solvates and hydrates during crystallization can complicate purification.
  • Some reagents, such as thionyl chloride, require careful handling due to toxicity.

Summary Table of Key Reactions

Reaction Step Starting Material Key Reagents/Conditions Product Notes
Decarboxylation (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid Suitable solvent (3R)-pyrrolidin-3-ol Establishes pyrrolidine core
Nucleophilic substitution (3R)-pyrrolidin-3-ol + 2,3-dihydro-5-(2-bromoethyl)benzofuran Sodium hydride, toluene (3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-ol 67.9% yield, 89% purity
Halogenation (SN2 inversion) Above pyrrolidin-3-ol Thionyl chloride, N,N-dimethylformamide, DCM (3S)-3-chloro-pyrrolidine derivative Inversion of configuration
Tosylation (3S)-pyrrolidin-3-ol derivative Tosyl chloride, base (3S)-3-tosyloxy-pyrrolidine derivative 65% yield, 99.84% purity
Hydrolysis (optional) Ester intermediates Lithium hydroxide, methanol Corresponding alcohol Confirmed by TLC

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, where halogenated reagents can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Halogenated reagents, bases such as sodium hydride (NaH)

Major Products

    Oxidation: Ketones, Carboxylic acids

    Reduction: Reduced derivatives with fewer double bonds

    Substitution: Halogenated pyrrolidine derivatives

Scientific Research Applications

3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine, the following structurally related compounds are analyzed:

Structural Analogs and Key Differences

Compound Name Linkage Type Core Structure Physical State Yield (%) Purity (%) Key Features
This compound Ether (O) Pyrrolidine + dihydrobenzofuran Not reported Ether linkage enhances polarity; potential for hydrogen bonding .
6-(4-[4-Chlorophenoxy]piperidinyl)-5-([2,3-dihydrobenzofuran-5-yl]oxy)-3-(N,N-dimethyl sulfonamido)pyridine (13a) Ether (O) Pyridine + piperidine + dihydrobenzofuran Colorless oil 14 95 Lower yield suggests synthetic challenges with ether formation .
Darifenacin Hydrobromide Ethyl (CH2CH2) Pyrrolidinium + dihydrobenzofuran Crystalline Envelope conformation of pyrrolidine; N–H···Br hydrogen bonds stabilize crystal packing .
3-((2,3-Dihydrobenzofuran-5-yl)methyl)pyrrolidine Methylene (CH2) Pyrrolidine + dihydrobenzofuran Discontinued Alkyl linkage may reduce solubility; discontinuation hints at limitations in efficacy or synthesis .

Physicochemical and Conformational Properties

  • Conformational Flexibility : Darifenacin’s pyrrolidine adopts an envelope conformation, with dihedral angles between aromatic rings (72.5°) influencing molecular packing and stability . Similar conformational analysis for the target compound is warranted.

Biological Activity

The compound 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine has garnered attention in recent years due to its potential therapeutic applications, particularly in the fields of antiviral and anticancer research. This article aims to detail the biological activities associated with this compound, including its mechanism of action, pharmacological properties, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H15NO2\text{C}_{13}\text{H}_{15}\text{N}\text{O}_2

This structure features a pyrrolidine ring substituted with a dihydrobenzofuran moiety, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved may include:

  • Inhibition of Enzyme Activity: The compound may inhibit key enzymes involved in cellular processes.
  • Modulation of Receptor Signaling: It can influence receptor activity, potentially altering signal transduction pathways.
  • Interference with Cellular Processes: The compound may disrupt normal cellular functions, which is particularly relevant in cancer therapy.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral properties. For instance, modifications in the pyrrolidine structure have shown efficacy against viral infections by interfering with viral replication mechanisms.

Anticancer Activity

The compound has been evaluated for its anticancer potential through various in vitro assays. Research indicates that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. A notable study demonstrated that derivatives of pyrrolidine compounds could significantly suppress the proliferation of cancer cell lines .

Study on Antibacterial Activity

A focused investigation into pyrrolidine derivatives revealed their potential as inhibitors against Pseudomonas aeruginosa. The study utilized a fluorescence assay to screen a library of compounds, identifying several pyrrolidine derivatives that exhibited significant antibacterial activity without apparent cytotoxicity. The key structural features contributing to this activity included hydroxyl and heteroaryl groups attached to the pyrrolidine core .

Anti-inflammatory Effects

Another study explored the anti-inflammatory properties of related pyrrolidine compounds. Through assays measuring cytokine production (IL-6 and TNF-α), certain derivatives demonstrated substantial inhibition of pro-inflammatory cytokines in stimulated human peripheral blood mononuclear cells (PBMCs). This suggests that this compound could also play a role in modulating inflammatory responses .

Table 1: Summary of Biological Activities

Biological ActivityMechanismReference
AntiviralInhibition of viral replication
AnticancerInduction of apoptosis
AntibacterialInhibition of Pseudomonas aeruginosa
Anti-inflammatoryInhibition of cytokine production

Q & A

Q. What synthetic routes are commonly employed to prepare 3-((2,3-Dihydrobenzofuran-5-yl)oxy)pyrrolidine?

The synthesis typically involves coupling a dihydrobenzofuran derivative with a pyrrolidine scaffold. A key step is the introduction of the ether linkage via nucleophilic substitution or Mitsunobu reaction. For example, analogous compounds use NaH and TsCl for tosylation of hydroxyl groups, followed by coupling with boronic acids under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, toluene/EtOH) . Purification via column chromatography and characterization by ¹H/¹³C NMR and LC-MS are critical to confirm structure and purity .

Q. How is the purity and stereochemical integrity of this compound validated in academic research?

Analytical methods include:

  • HPLC/GC-MS : To assess purity (>95% by area normalization).
  • Chiral HPLC or polarimetry : For enantiomeric excess determination if stereocenters are present.
  • X-ray crystallography : For absolute configuration confirmation, as seen in structurally related pyrrolidine derivatives .
    Residual solvents (e.g., THF, toluene) must comply with ICH guidelines, validated via headspace GC .

Q. What are the primary challenges in functionalizing the pyrrolidine ring without disrupting the dihydrobenzofuran moiety?

The dihydrobenzofuran’s oxygen sensitivity and the pyrrolidine’s basicity require controlled conditions:

  • Protection/deprotection strategies : Use of Boc or Fmoc groups for amine protection during functionalization .
  • Mild coupling agents : EDC/HOBt for amide bond formation to avoid ring-opening side reactions .
  • Low-temperature reactions : To minimize oxidation of the dihydrobenzofuran ring (e.g., 0°C for tosylation steps) .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound for target binding?

  • Docking studies : Assess binding affinity to receptors (e.g., GPCRs) using software like AutoDock or Schrödinger.
  • QSAR modeling : Correlate substituent effects (e.g., electron-donating/withdrawing groups on the benzofuran ring) with activity data from analogs .
  • MD simulations : Evaluate conformational stability of the pyrrolidine ring in biological matrices .

Q. How can contradictory biological activity data across assays be resolved?

Discrepancies often arise from:

  • Assay conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) affecting solubility .
  • Impurities : Trace byproducts (e.g., dehalogenated intermediates) interfering with readouts. Re-analyze batches via LC-HRMS and re-test in orthogonal assays (e.g., SPR vs. cell-based) .
  • Metabolic instability : Use liver microsome assays to identify rapid degradation pathways .

Q. What strategies improve diastereoselectivity in synthesizing substituted pyrrolidine derivatives?

  • Chiral auxiliaries : Employ Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during ring formation .
  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings or hydrogenation .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance selectivity in SN2 reactions .

Q. How are structure-activity relationships (SAR) systematically explored for this compound class?

  • Parallel synthesis : Generate analogs with varied substituents (e.g., halogen, alkoxy) on the benzofuran and pyrrolidine rings .
  • Pharmacophore mapping : Identify critical hydrogen-bond acceptors (e.g., ether oxygen) using crystallographic data .
  • Biological profiling : Test analogs against panels of kinases, GPCRs, or ion channels to map selectivity .

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